Product packaging for 2,2'-Dimethylazobenzene(Cat. No.:CAS No. 584-90-7)

2,2'-Dimethylazobenzene

Cat. No.: B3054138
CAS No.: 584-90-7
M. Wt: 210.27 g/mol
InChI Key: LNXCQLYWNWAIRB-UHFFFAOYSA-N
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Description

Contextualization within Azobenzene (B91143) Chemistry Research

Azobenzene and its derivatives represent a significant class of chemical compounds, distinguished by the presence of a diazene (B1210634) functional group (N=N) connecting two phenyl rings. These molecules are a cornerstone of research in photochemistry and materials science due to their ability to undergo reversible isomerization between two geometric isomers: the thermally stable trans (or E) form and the metastable cis (or Z) form. researchgate.netrsc.org This transformation can be triggered by light, allowing for precise control over molecular shape and properties. rsc.orgwikipedia.org

The core of azobenzene's utility lies in this photoisomerization, which alters the molecule's geometry, dipole moment, and absorption spectra. wikipedia.org This switching capability has made azobenzenes integral components in the development of "smart" materials and molecular-scale devices. researchgate.netrsc.org Research in this field is extensive, exploring applications such as molecular switches, light-controlled materials, chemical sensors, and even photobiology. researchgate.netnih.gov The introduction of substituents onto the azobenzene scaffold, as in 2,2'-Dimethylazobenzene, is a key strategy for tuning these photochemical properties to suit specific applications. rsc.org The nature and position of these substituents can significantly influence the spectroscopic properties and the mechanism of isomerization. rsc.org

Historical Perspective of this compound Investigations

The study of azobenzene compounds dates back to the 19th century, with azobenzene itself first being described in 1834. Investigations into substituted derivatives like this compound gained traction as chemists sought to understand how structural modifications affect the fundamental properties of the azo scaffold.

Early to mid-20th-century research laid the groundwork for understanding the behavior of dimethyl-substituted azobenzenes. By the 1950s, photochemical reactions of these compounds were being explored. For instance, a 1957 study detailed the photochemical cyclodehydrogenation of this compound in a sulfuric acid medium, which resulted in the formation of 4,7-dimethylbenzo[c]cinnoline and 4-methyl-benzo[c]cinnoline. researchgate.net This work demonstrated that the photochemical reaction could proceed even with the elimination of a methyl group. researchgate.net

Further studies in the 1960s focused on the oxidation and reduction reactions of these compounds. Research published in 1963 described the oxidation of this compound to its corresponding azoxybenzene (B3421426) using hydrogen peroxide in glacial acetic acid. cdnsciencepub.com This study noted that the methyl groups in the ortho positions created steric hindrance, making the azo linkage more difficult to oxidize compared to other isomers. cdnsciencepub.com X-ray diffraction studies have since provided detailed structural information, determining the crystal structure and analyzing the conformational properties influenced by the methyl groups. iucr.org

Compound Data

Below are tables detailing key identifiers and physical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B3054138 2,2'-Dimethylazobenzene CAS No. 584-90-7

Properties

IUPAC Name

bis(2-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXCQLYWNWAIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870633
Record name bis(2-Methylphenyl)-diazene
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Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-90-7
Record name 1,2-Bis(2-methylphenyl)diazene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazene, bis(2-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azotoluene
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Record name bis(2-Methylphenyl)-diazene
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Advanced Synthetic Methodologies for 2,2 Dimethylazobenzene and Derivatives

Reductive Coupling Strategies

Reductive coupling serves as a prominent method for the synthesis of symmetrical azo compounds like 2,2'-Dimethylazobenzene, primarily through the deoxygenation and coupling of nitroaromatics.

Reductions of Nitro Compounds for this compound Synthesis

The synthesis of this compound is effectively achieved through the reductive coupling of 2-nitrotoluene (B74249). This transformation involves the removal of oxygen atoms from the nitro groups of two 2-nitrotoluene molecules and the subsequent formation of a nitrogen-nitrogen double bond. Various reducing agents and catalytic systems can be employed to facilitate this reaction. The efficiency and yield of the reaction are often influenced by factors such as the nature of the reducing agent, solvent, temperature, and the presence of catalysts. A notable example involves the use of nanosized iron particles, which have demonstrated high efficiency in this process. conicet.gov.ar

Nanosized Iron-Promoted Reductive Coupling Techniques

A highly effective and economical method for the synthesis of symmetrical azobenzenes, including this compound, utilizes nanosized iron particles. conicet.gov.ar These nanoparticles, generated in situ from the reduction of iron(II) chloride tetrahydrate with lithium powder in the presence of a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), provide a large surface area for the reaction. conicet.gov.ar

The general procedure involves adding a solution of the nitro compound, such as 2-nitrotoluene, to a mixture of iron(II) chloride tetrahydrate, lithium powder, and DTBB in a solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is then heated to reflux. The nanosized iron(0) particles, with a majority size distribution between 1.5 and 3.5 nm, effectively mediate the reductive coupling. conicet.gov.ar This method has been shown to be efficient for a range of aromatic nitro compounds, including those with substituents that are typically less reactive under other reducing conditions. conicet.gov.ar

Table 1: Nanosized Iron-Promoted Synthesis of this compound

Starting Material Product Reducing System Solvent Reaction Time (h) Yield (%)
o-Nitrotoluene This compound FeCl₂·4H₂O / Li / DTBB (cat.) THF 4.5 79

Data sourced from a study on the synthesis of azo compounds by nanosized iron-promoted reductive coupling of aromatic nitro compounds. conicet.gov.ar

Azo Coupling Reactions

Azo coupling reactions are a cornerstone in the synthesis of a wide array of substituted azobenzenes. This electrophilic aromatic substitution reaction typically involves the reaction of a diazonium salt with an electron-rich aromatic compound.

Diazo Coupling for Substituted Azobenzenes

The fundamental process of diazo coupling involves the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a substitution reaction with an activated aromatic ring. libretexts.orgglobalresearchonline.net The activating group on the aromatic ring, typically a hydroxyl (-OH) or an amino (-NH₂) group, directs the coupling to the para position, or to the ortho position if para is blocked. libretexts.org

This methodology can be extended to synthesize substituted derivatives of this compound. For instance, a substituted 2-methylaniline could be diazotized and then coupled with an appropriate electron-rich aromatic compound. Alternatively, a diazonium salt could be coupled with a substituted o-cresol (B1677501) or a similar activated derivative of toluene. The specific substituents on either the diazonium salt or the coupling partner will determine the final structure of the substituted azobenzene (B91143). The reaction conditions, particularly pH, are crucial, as the reactivity of the coupling components can be pH-dependent. libretexts.org

Oxidative Preparations and Transformations

Oxidation reactions provide a route to azoxy compounds from their corresponding azo precursors. This transformation involves the addition of an oxygen atom to one of the nitrogen atoms of the azo bridge.

Synthesis of 2,2'-Dimethylazoxybenzene from this compound Oxidation

The oxidation of this compound yields 2,2'-Dimethylazoxybenzene. This conversion can be achieved using oxidizing agents such as peracetic acid or hydrogen peroxide in glacial acetic acid. cdnsciencepub.com The reaction involves the direct oxygenation of the azo linkage.

It has been noted that the oxidation of this compound can be challenging due to steric hindrance from the ortho-methyl groups. cdnsciencepub.com This steric impediment makes the azo linkage less accessible to the oxidizing agent, potentially requiring more forcing conditions or longer reaction times to achieve a good yield. For instance, a significant excess of hydrogen peroxide may be necessary to drive the reaction to completion and obtain a high yield of the azoxybenzene (B3421426). cdnsciencepub.com Prolonged oxidation, however, can lead to decomposition and a decrease in the yield of the desired product. cdnsciencepub.com

Table 2: Oxidation of Dialkylazobenzenes

Starting Azobenzene Oxidizing Agent Solvent Conditions Product
This compound Peracetic Acid Glacial Acetic Acid - 2,2'-Dimethylazoxybenzene
2,2'-Diethylazobenzene 30% Hydrogen Peroxide Glacial Acetic Acid Reflux, 30 min 2,2'-Diethylazoxybenzene

Data adapted from a study on the preparation of dialkylazoxybenzenes. cdnsciencepub.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,2'-Dimethylazoxybenzene
2-Nitrotoluene
4,4'-di-tert-butylbiphenyl
Iron(II) chloride tetrahydrate
Lithium
Tetrahydrofuran
Peracetic acid
Hydrogen peroxide
Glacial acetic acid
2-Methylaniline
o-Cresol
Toluene
2,2'-Diethylazobenzene

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. This section details the synthesis of key derivatives.

Preparation of Dicarboxylic Acid Chloride Derivatives

Azo aromatic diacyl chlorides are important reactive intermediates for the synthesis of new high-performance materials with stimulus-responsive properties. The synthesis of these compounds can be achieved from nitro aromatic acids or the corresponding azo aromatic diacids.

A convenient method involves the reduction of nitro aromatic acids using glucose and sodium hydroxide (B78521) to form the corresponding dicarboxylic acid, which is then converted to the diacyl chloride. For example, this compound-4,4'-dicarboxylic acid chloride can be synthesized from the crude this compound-4,4'-dicarboxylic acid. The reaction employs a chlorinating agent such as thionyl chloride (SOCl₂) in a suitable solvent like xylene. The mixture is refluxed for a couple of hours until a clear solution is formed. After removing unreacted thionyl chloride, the product is recrystallized to yield the pure diacyl chloride. This method provides excellent yields, often exceeding 90%.

Similarly, this compound-3,3'-dicarboxylic acid chloride has been synthesized with a high yield of 86% using thionyl chloride as the chlorinating agent. These diacyl chloride derivatives serve as versatile building blocks for creating more complex functional molecules, such as the amide-based derivatives discussed later.

Table 1: Synthesis of this compound Dicarboxylic Acid Chloride Derivatives

Compound NameYield (%)Melting Point (°C)
This compound-4,4'-dicarboxylic acid chloride92%181-183
This compound-3,3'-dicarboxylic acid chloride86%185-186

Synthesis of 2,2'-Disilylazobenzenes

The introduction of silyl (B83357) groups onto the azobenzene framework can significantly alter its electronic and photophysical properties. A notable synthesis is that of (E)-4,4′-Dimethyl-2,2′-disilylazobenzenes. These compounds are prepared from (E)-2,2′-diiodo-4,4′-dimethylazobenzene.

The synthetic route involves a reaction with corresponding chlorosilanes via a dilithiated (E)-4,4′-dimethylazobenzene intermediate. The methyl groups at the para-positions of the azobenzene are essential for ensuring good solubility of the resulting silylated compounds. This methodology allows for the introduction of various silyl groups, leading to derivatives with unique properties. For instance, the (E)-2,2′-bis(trifluorosilyl)azobenzene derivative exhibits yellow-green fluorescence at room temperature, a rare characteristic for azobenzenes, which are typically non-fluorescent. fishersci.it This fluorescence arises because the silyl groups alter the energy levels of the molecular orbitals, making the lowest singlet excitation an allowed π,π* transition rather than the forbidden n,π* transition commonly seen in azobenzenes. fishersci.it Despite this, the N···Si coordination is weak enough to be cleaved upon photoexcitation, allowing the molecule to retain its photoisomerization capabilities. fishersci.it

Table 2: Characterization of (E)-4,4′-Dimethyl-2,2′-bis(trimethylsilyl)azobenzene

PropertyValue
AppearanceOrange crystals
Yield99%
Melting Point173–174 °C
UV/vis (hexane) λmax (ε)343 nm (1.81 × 104), 457 nm (5.3 × 102)

Development of Amide-Based Photoresponsive Derivatives

Amide-based derivatives of azobenzenes are a significant class of molecular switches, with applications in materials science and biology. The synthesis of these derivatives can be readily achieved by reacting the dicarboxylic acid chlorides, described in section 2.4.1, with primary or secondary amines. chemguide.co.uk This reaction, a form of the Schotten-Baumann reaction, is a straightforward and efficient method for forming amide bonds. fishersci.it

The general procedure involves dissolving an amine in an appropriate aprotic solvent, such as dichloromethane (B109758) or acetone, along with a base to act as an HCl scavenger. nih.gov Common bases for this purpose include triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The this compound dicarboxylic acid chloride is then added to the solution. The reaction mixture is typically stirred for several hours, sometimes with heating, to ensure complete conversion. nih.gov The resulting amide product often precipitates from the reaction mixture and can be purified by filtration and crystallization. nih.gov

This synthetic approach allows for the incorporation of a wide variety of functional groups into the this compound structure by simply changing the amine used in the reaction. This versatility is key to developing photoresponsive materials with tailored properties. For example, reacting this compound-4,4'-dicarboxylic acid chloride with an aminophenol would introduce hydroxyl groups, which can serve as hydrogen bond donors and influence the molecule's aggregation and binding properties. nih.gov

Table 3: General Reaction for Amide-Based Derivative Synthesis

Reactant 1Reactant 2General Product Structure
This compound dicarboxylic acid chloridePrimary or Secondary Amine (R-NH₂)This compound-diamide

Compound Index

Compound Name
This compound
This compound-3,3'-dicarboxylic acid chloride
This compound-4,4'-dicarboxylic acid
This compound-4,4'-dicarboxylic acid chloride
(E)-2,2′-Bis(trifluorosilyl)azobenzene
(E)-2,2′-Diiodo-4,4′-dimethylazobenzene
(E)-4,4′-Dimethyl-2,2′-bis(trimethylsilyl)azobenzene
(E)-4,4′-Dimethyl-2,2′-disilylazobenzenes
4-dimethylaminopyridine (DMAP)
Azobenzene-4,4'-dicarboxylic acid
Thionyl chloride
Triethylamine

Photochemistry and Photoisomerization Dynamics of 2,2 Dimethylazobenzene

Fundamentals of Photoisomerization in 2,2'-Dimethylazobenzene Systems

The photoisomerization of this compound, like other azobenzene (B91143) derivatives, involves the absorption of light, which triggers a conformational change between the thermally stable trans isomer and the metastable cis isomer. rsc.orgresearchgate.net This process is the cornerstone of its function as a molecular switch.

Trans-to-Cis Isomerization Pathways

The trans-to-cis isomerization is initiated by the absorption of UV light, typically in the 320-350 nm range, which excites the molecule from the ground state (S₀) to an excited electronic state. nih.govresearchgate.net For azobenzenes in general, this excitation populates either the S₁ (n,π) or S₂ (π,π) state. researchgate.netresearchgate.net Following excitation, the molecule undergoes rapid relaxation, leading to the formation of the cis isomer. dtu.dk The presence of methyl groups at the ortho positions, as in this compound, can influence the efficiency and dynamics of this process. nih.gov

The quantum yield of photoisomerization, a measure of the efficiency of the photochemical reaction, is a key parameter. For some sterically hindered azobenzenes, the quantum yields for E→Z and Z→E photoisomerization can approach each other as the size of the substituents increases. chemrxiv.org

Cis-to-Trans Isomerization Mechanisms

The reverse process, cis-to-trans isomerization, can be triggered either by irradiation with visible light (typically 400-450 nm) or thermally in the dark. rsc.orgnih.gov The cis isomer is thermally less stable than the trans isomer, with the latter being predominant at room temperature in the absence of light. nih.gov The rate of this thermal relaxation is highly dependent on the substitution pattern of the azobenzene. nih.govmdpi.com

For instance, the introduction of methyl groups at the 2 and 6 positions has been shown to slow down the thermal cis-to-trans isomerization by about 10-fold compared to unsubstituted azobenzene, thereby increasing the thermal stability of the cis form. nih.gov This increased stability is a crucial factor for applications where the cis state needs to persist for a significant duration. The activation barrier for this thermal process is a key parameter governing the lifetime of the cis isomer. rsc.orgrsc.org

Mechanistic Investigations of Photoisomerization

The precise mechanism of azobenzene photoisomerization has been a subject of extensive research and debate, with two primary pathways being proposed: rotation and inversion. researchgate.netresearchgate.net

Rotation versus Inversion Mechanisms in Azobenzene Derivatives

The two principal mechanisms proposed for the isomerization of the N=N double bond are:

Rotation: This mechanism involves a twisting motion around the N=N bond. researchgate.netresearchgate.net

Inversion: This pathway proceeds through a planar or near-planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to an in-plane "inversion" of the substituent. researchgate.netresearchgate.netpsu.edu

For many azobenzenes, the inversion mechanism is generally recognized for thermal isomerization. psu.edu However, the operative mechanism can be influenced by factors such as substituents and the surrounding environment. nih.gov For push-pull azobenzenes, a rotation mechanism involving a dipolar transition state has been suggested, although the inversion mechanism is also supported by volumetric studies. psu.edu Theoretical studies have also pointed towards a rotational pathway for photoisomerization. researchgate.net Some research suggests the possibility of mixed mechanisms, such as concerted inversion or inversion-assisted rotation. researchgate.net

Pedal-like Mechanisms in Constrained Environments

In certain environments, particularly in the crystalline state, a "pedal-like" motion has been observed for molecules with skeletons similar to azobenzenes. acs.org This mechanism involves a cooperative movement of the phenyl rings, which can mediate dynamic disorder within the crystal lattice. acs.org While not a direct photoisomerization pathway, this type of motion highlights the influence of environmental constraints on the molecular dynamics of azobenzene derivatives. Theoretical calculations have also identified a pedal-like geometry in the decay from the S₂ to the S₁ state during the photoisomerization of azobenzene. acs.org

Influence of Substituents on Isomerization Path, including Methyl Groups

Substituents on the azobenzene rings play a critical role in determining the spectroscopic properties and the isomerization mechanism. rsc.org The electronic nature and position of the substituent can favor one isomerization pathway over another. researchgate.netnih.gov

The introduction of methyl groups, particularly at the ortho positions as in this compound, has a significant steric and electronic effect. Ortho-substitution can lead to a twisted conformation of the molecule even in its ground state. chemrxiv.org This pre-twisting can influence the dynamics of photoisomerization. For instance, a twisted E-isomer with two ortho-methyl groups has been shown to exhibit faster initial photoswitching dynamics out of the Franck-Condon region. chemrxiv.org This is attributed to a weaker π-coordination of the central CNNC unit to the aromatic rings. chemrxiv.org

Excited State Dynamics and Relaxation Processes

The photochromism of azobenzene and its derivatives, such as this compound, is rooted in the dynamics of their electronically excited states. The absorption of light triggers a cascade of events, leading to the characteristic trans-to-cis and cis-to-trans isomerization. Understanding these ultrafast processes is key to harnessing the full potential of these molecular switches in various applications.

The electronic absorption spectrum of trans-2,2'-dimethylazobenzene, much like the parent azobenzene, is characterized by two main absorption bands in the UV-visible region. A weak, longer-wavelength band corresponds to the S₀ → S₁(n,π) transition, while a much stronger band at shorter wavelengths is assigned to the S₀ → S₂(π,π) transition. researchgate.net

Upon photoexcitation to the S₂(π,π) state, the molecule undergoes an extremely rapid internal conversion to the S₁(n,π) state. researchgate.net This relaxation process is typically on the femtosecond timescale, often occurring in less than 100 fs. aps.org Theoretical studies and transient absorption spectroscopy experiments suggest that the majority of the photoisomerization process for both S₁ and S₂ excitations occurs on the S₁(n,π*) potential energy surface. chemrxiv.org This implies that even when the molecule is excited to the higher-energy S₂ state, it quickly funnels down to the S₁ state before the main isomerization event takes place. researchgate.net This rapid relaxation from S₂ to S₁ is a key feature of azobenzene photochemistry and violates Kasha's rule, which would predict fluorescence from the S₂ state. researchgate.net The relaxation from the excited states involves not just electronic transitions but also significant structural changes as the molecule moves along the potential energy surface towards a conical intersection with the ground state (S₀), which facilitates the isomerization.

The dynamics of this relaxation can be complex, with multiple time constants observed in transient absorption experiments. For some azobenzene derivatives, these have been assigned to various processes including relaxation within the S₂ state, internal conversion from S₂ to S₁, and subsequent dynamics on the S₁ surface leading to isomerization. nih.gov For instance, studies on a related compound, the 2-phenylazo-1,3-dimethylimidazolium cation, revealed decay components of approximately 0.4 ps, 1.0 ps, and 10 ps, which were attributed to relaxation processes of the molecule in the S₂, S₁, and S₀ states, respectively. nih.govrsc.org

Intramolecular interactions play a crucial role in dictating the pathways and efficiencies of excited state deactivation. In this compound, the presence of the ortho-methyl groups introduces significant steric hindrance. This steric strain influences the ground-state geometry and, more importantly, the potential energy surfaces of the excited states.

The methyl groups can affect the planarity of the molecule, which in turn influences the conjugation of the π-system. chemrxiv.org This can lead to shifts in the absorption bands and alter the energy barriers for isomerization. For example, in some ortho-substituted azobenzenes, the steric bulk can hinder the rotation around the C-N=N-C dihedral angle, which is a key coordinate in the rotational isomerization pathway. nih.gov

Furthermore, intramolecular hydrogen bonding, although not present in this compound itself, has been shown in other substituted azobenzenes to significantly impact excited-state dynamics by providing an additional deactivation channel through excited-state intramolecular proton transfer (ESIPT). nih.govrsc.orgnih.gov This highlights the sensitivity of the deactivation pathways to the specific intramolecular environment. The introduction of methyl groups at the 2 and 2' positions can also influence the local solvent environment, which can, in turn, affect the excited state lifetime and deactivation pathways through solute-solvent interactions. nih.gov

Quantum Yield Analysis of Photoisomerization

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed.

The quantum yield for the trans-to-cis isomerization (Φt→c) of azobenzene derivatives is a critical parameter for their application as photoswitches. For the parent azobenzene, the quantum yields are known to be wavelength-dependent. researchgate.net Excitation into the S₁(n,π) band generally results in a higher quantum yield for trans-to-cis isomerization compared to excitation into the S₂(π,π) band. researchgate.net

CompoundSolventExcitationTrans-to-Cis Quantum Yield (Φt→c)Reference
Azobenzenen-HexaneS₁(n,π)0.11 researchgate.net
AzobenzeneIsooctaneS₁(n,π)0.13 researchgate.net
AzobenzeneCyclohexaneS₁(n,π)0.10 researchgate.net
2-Phenylazo-1,3-dimethylimidazolium cationVariousS₂(π,π)~0.15 nih.gov

This table presents quantum yield data for azobenzene and a related derivative to provide context for the photoisomerization efficiency. Specific data for this compound was not available in the provided search results.

Several factors can influence the efficiency and rates of photoisomerization in azobenzene derivatives, including this compound.

Excitation Wavelength: As mentioned, the quantum yield is often dependent on the excitation wavelength. researchgate.netresearchgate.net This is because different excited states may have different deactivation pathways, some of which may not lead to isomerization.

Molecular Structure: The substitution pattern on the azobenzene core has a profound effect. The introduction of methyl groups at the ortho positions in this compound can increase the thermal stability of the cis-isomer and also influence the photoregulation ability. nih.gov The steric hindrance from these groups can affect the rotational and inversional isomerization pathways, thereby altering the rates and efficiency. nih.gov

Solvent Environment: The polarity and viscosity of the solvent can impact the excited-state lifetime and the dynamics of isomerization. researchgate.net For some azobenzene derivatives, one of the decay components in transient absorption spectroscopy shows a dependence on solvent viscosity, which is attributed to the rotational isomerization mechanism. nih.govrsc.org

Temperature: Temperature can affect the rate of thermal back-isomerization from cis to trans. For some derivatives, the introduction of ortho-methyl groups has been shown to remarkably increase the thermal stability of the cis-form. nih.gov

Advanced Spectroscopic Characterization of 2,2 Dimethylazobenzene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone for understanding the photoisomerization and electronic transitions in azobenzene (B91143) compounds.

The absorption spectra of azobenzene derivatives are characterized by two primary absorption bands. A high-intensity band is typically observed in the ultraviolet region, attributed to the π-π* electronic transition of the aromatic rings. A less intense band, found in the visible region, is due to the n-π, π-π, and internal charge transfer electronic transitions of the conjugated azoaromatic chromophore researchgate.net.

Quantum chemistry calculations, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to simulate and interpret experimental UV-Vis absorption spectra, providing a deeper understanding of the electronic transitions involved sharif.edu. For instance, in push-pull substituted azobenzenes like 4-nitro-4'-(dimethylamino)azobenzene, the electronic character of its excited states is significantly altered, which can be probed by UV-Vis spectroscopy acs.org.

Compound/Derivative λmax (nm) Transition Solvent/Medium
General Azobenzene Derivatives~275π-π* (aromatic ring)Amorphous Thin Films
General Azobenzene Derivatives~425n-π, π-π, ICTAmorphous Thin Films

This table provides generalized absorption maxima for azobenzene derivatives based on typical spectral data. Specific values for 2,2'-Dimethylazobenzene may vary.

While most azobenzenes are weakly fluorescent due to efficient photoisomerization, certain derivatives have been engineered to exhibit intense fluorescence. The introduction of a boryl group at the 2-position can lead to intense green, yellow, and orange fluorescence nih.govteikyo.jp. A 4'-siloxy derivative of a 2-borylazobenzene has shown a remarkably high fluorescence quantum yield of 0.90 nih.govteikyo.jp. An electron-donating group at the 4'-position is crucial for achieving intense emission in these compounds nih.govteikyo.jp.

The fluorescence of azobenzene derivatives can also be induced or enhanced through aggregation, a phenomenon similar to aggregation-induced emission (AIE). This has been observed in micelles and vesicles of azobenzene derivatives mdpi.com.

Derivative Type Emission Color Key Structural Feature Quantum Yield (Φf)
2-BorylazobenzenesGreen, Yellow, OrangeBis(pentafluorophenyl)boryl group at 2-position-
4'-Siloxy-2-borylazobenzene-tert-butyldimethylsiloxy group at 4'-position0.90

Femtosecond fluorescence up-conversion spectroscopy is a powerful technique for investigating the ultrafast relaxation dynamics of azobenzene derivatives following photoexcitation. This method has been used to study rotation-restricted and rotation-free azobenzene derivatives.

Upon S2 (π,π*) excitation, an ultrafast relaxation to the S1 state occurs in approximately 100 fs for all studied molecules, indicating that direct rotational relaxation on the S2 surface is not a favorable pathway nih.govnycu.edu.tw.

Excitation to the S1 (n,π*) state results in a biphasic fluorescence decay. A rapid femtosecond component (100-300 fs) is attributed to the movement of the excited molecule out of the Franck-Condon region, while a slower picosecond component (1-3 ps) corresponds to the subsequent motion toward the S0/S1 conical intersection, which is believed to occur via the rotation channel nycu.edu.tw.

For rotation-restricted azobenzenes, the picosecond decay component is significantly slower. For example, a 2S-bridged molecule showed a decay at least twice as slow as a rotation-free molecule, and a more restricted 4S-bridged derivative's decay was slowed by a factor of 10 nih.govnycu.edu.tw. This suggests that the deactivation pathways and relaxed states on the S1 surface differ between rotation-free and rotation-restricted molecules nih.govnycu.edu.tw.

In studies of a push-pull substituted azobenzene, the initial fluorescence decays in about 100 fs, followed by the rise of a broader, red-shifted, and weaker emission acs.org.

Excitation State Decay Component Time Scale Attributed Process
S2 (π,π)-~100 fsS2 → S1 relaxation
S1 (n,π)Fast100-300 fsDecay of the Franck-Condon state
S1 (n,π*)Slow1-3 psDeactivation of the relaxed molecule on the S1 surface

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of newly synthesized azobenzene derivatives. The chemical shifts provide information about the electronic environment of the protons and carbons in the molecule. For example, in a series of substituted 2',6'-dimethylazobenzenes, ¹³C NMR was used to probe the influence of the ortho-methyl groups on the coplanarity of the azobenzene system by analyzing the substituent chemical shifts on the C4' carbon atom researchgate.net.

The structures of various heterocyclic and substituted azobenzene compounds have been confirmed using ¹H and ¹³C NMR data, often in conjunction with high-resolution mass spectrometry beilstein-journals.org. In complex cases, 2D NMR techniques like HSQC and HMBC are employed to unequivocally assign all proton and carbon signals, as well as those of other nuclei like nitrogen nih.gov.

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H6.8 - 8.8 (aromatic region)Electronic environment of protons, substitution patterns on aromatic rings.
¹³CVaries widelyCarbon skeleton, electronic effects of substituents.

Note: Specific chemical shifts for this compound are dependent on the solvent and experimental conditions.

For derivatives containing silicon or fluorine, ²⁹Si and ¹⁹F NMR provide valuable, nucleus-specific information.

²⁹Si NMR is particularly useful for characterizing silylated azobenzenes. For instance, in fluoro-alumino-silicate glasses, ²⁹Si NMR spectra indicate the connectivity of silicon atoms, such as Q³(3Al) and Q⁴(4Al) species, which represent a silicon with one non-bridging oxygen and three Si-O-Al linkages, and a silicon with four Si-O-Al bonds, respectively nih.gov.

¹⁹F NMR has gained attention as a tool for monitoring molecular interactions due to the high sensitivity of the ¹⁹F nucleus to its chemical environment. Its 100% natural abundance and high gyromagnetic ratio make it a favorable nucleus for NMR studies cfplus.cz. In fluoro-alumino-silicate glasses, ¹⁹F MAS-NMR has been used to identify species such as F-Ca(n), Al-F-Ca(n), and Al-F-Na(n), which provides insight into the local environment of fluorine atoms within the glass structure nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique that probes the vibrational energy levels of a molecule. When a molecule absorbs infrared (IR) radiation, it transitions to a higher vibrational state. This absorption is quantized, meaning that only specific frequencies of IR radiation, corresponding to the energy of specific vibrational modes, are absorbed. These vibrational modes, which include stretching, bending, rocking, and scissoring, are unique to the types of chemical bonds and functional groups present in the molecule. Consequently, an infrared spectrum, which plots absorbance or transmittance against the frequency (typically as wavenumber, cm⁻¹), serves as a molecular "fingerprint," enabling the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds, providing direct information about the functional groups present in a molecule like this compound. The IR spectrum of this compound can be interpreted by assigning absorption bands to the characteristic vibrational modes of its constituent parts: the aromatic rings, the methyl (-CH₃) groups, and the central azo (-N=N-) linkage.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the tolyl rings typically appear at wavenumbers just above 3000 cm⁻¹. This is a characteristic region for sp²-hybridized C-H bonds. pressbooks.publibretexts.org

Aliphatic C-H Stretching: The methyl groups (-CH₃) attached to the aromatic rings give rise to C-H stretching absorptions in the 2850–3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds. libretexts.orgvscht.cz

Azo Group (N=N) Stretching: The N=N stretching vibration in azobenzene and its derivatives is often weak in the IR spectrum due to the symmetry of the trans-isomer, which results in a small change in the dipole moment during vibration. jackwestin.com When observed, it typically appears in the 1400–1460 cm⁻¹ range. scienceworldjournal.orgresearchgate.net Its intensity can be variable and is sometimes difficult to distinguish from other bands in this region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of sharp bands of variable intensity in the 1450–1600 cm⁻¹ region. vscht.cz Aromatic compounds often show two characteristic sharp bands, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹. libretexts.org

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, along with the bending modes of the methyl C-H bonds, occur in the fingerprint region (below 1500 cm⁻¹). Specifically, strong absorptions for C-H out-of-plane bending in substituted benzenes are found between 650 cm⁻¹ and 900 cm⁻¹, and their exact position can provide clues about the substitution pattern on the aromatic ring.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3000–3100Aromatic C-HStretchingMedium to Weak
2850–2970Methyl (-CH₃)StretchingMedium to Strong
1450–1600Aromatic C=CRing StretchingMedium to Strong, Sharp
~1440–1480Methyl (-CH₃)Asymmetric BendingMedium
1400–1460Azo (-N=N-)StretchingWeak to Medium
~1380Methyl (-CH₃)Symmetric BendingMedium
650–900Aromatic C-HOut-of-Plane BendingStrong

X-ray Diffraction and Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct an electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of the stable (E)-isomer of this compound has been determined by single-crystal X-ray diffraction. iucr.org This analysis provides unambiguous proof of its molecular geometry and conformation in the solid state.

Research by Harada, Ogawa, and Tomoda revealed that (E)-2,2'-Dimethylazobenzene crystallizes in the monoclinic space group C2/c. iucr.orgnih.gov Unlike the parent azobenzene and its 3,3'- and 4,4'-dimethyl isomers, the crystal structure of this compound showed no dynamic disorder. iucr.org This lack of disorder is attributed to a significant energy difference between possible conformers, which restricts torsional vibration and conformational interconversion within the crystal lattice. The methyl groups in the ortho positions introduce steric hindrance that locks the molecule into a more rigid conformation. iucr.org

The analysis also provided precise measurements of the molecule's structural parameters. The estimated true length of the crucial N=N double bond in azobenzenes, after accounting for thermal vibrations, is between 1.26 and 1.27 Å. iucr.org

The detailed crystallographic data for (E)-2,2'-Dimethylazobenzene is presented in the interactive table below.

Crystallographic ParameterValue for (E)-2,2'-Dimethylazobenzene
Molecular FormulaC₁₄H₁₄N₂
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)13.6250
b (Å)6.3728
c (Å)13.8825
α (°)90.00
β (°)97.110
γ (°)90.00
Volume (ų)1196.4
Z (Formula units per cell)4
Data sourced from Harada, J.; Ogawa, K.; Tomoda, S. (1997) via the Crystallography Open Database (COD) and PubChem. iucr.orgnih.gov

The structural analysis of other dimethylazobenzene isomers and derivatives provides valuable insight into the effects of substituent position on crystal packing and molecular conformation. The same study that elucidated the structure of the 2,2'- isomer also determined the crystal structures of (E)-3,3'-Dimethylazobenzene and (E)-4,4'-Dimethylazobenzene. iucr.org

Unlike the 2,2'- isomer, both the 3,3'- and 4,4'- isomers exhibit dynamic disorder in their crystal structures, similar to unsubstituted azobenzene. iucr.org This indicates that placing the methyl groups at the meta (3,3'-) or para (4,4'-) positions does not introduce sufficient steric hindrance to prevent the torsional vibrations that lead to conformational interconversion in the crystal.

Another related derivative, trans-2,2'-Dichloro-4,4'-dimethylazobenzene, has also been analyzed. iucr.org In this molecule, the presence of chloro-substituents at the ortho-positions and methyl groups at the para-positions results in a crystal packing arrangement described as a herring-bone mode. iucr.org

A comparison of the crystallographic data for these derivatives highlights the subtle yet significant influence of substituent placement on the solid-state structure.

CompoundCrystal SystemSpace GroupKey Structural Feature
(E)-2,2'-DimethylazobenzeneMonoclinicC2/cOrdered structure, no disorder observed. iucr.org
(E)-3,3'-DimethylazobenzeneMonoclinicP2₁/nDynamic disorder observed. iucr.org
(E)-4,4'-DimethylazobenzeneMonoclinicP2₁/aDynamic disorder observed. iucr.orgnih.gov
trans-2,2'-Dichloro-4,4'-dimethylazobenzeneMonoclinicP2₁/cEssentially planar molecule, herring-bone packing. iucr.org

Theoretical and Computational Investigations of 2,2 Dimethylazobenzene

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for probing the intricacies of 2,2'-Dimethylazobenzene's electronic structure and spectroscopic properties. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, orbital energies, and electronic transitions.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a popular choice for studying the ground state properties of molecules like this compound.

Beyond geometry, DFT is also employed to understand the electronic structure, providing insights into the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is crucial for predicting the molecule's reactivity and its interaction with light.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To investigate the excited states and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of the electronic absorption spectrum.

These calculations yield the excitation energies required to promote an electron from a lower energy orbital to a higher energy one, as well as the oscillator strengths, which are a measure of the probability of these transitions occurring upon light absorption. The calculated spectrum can then be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions. For azobenzene (B91143) derivatives, the key transitions are typically the n → π* and π → π* transitions of the azo chromophore. While general studies on azobenzene derivatives using TD-DFT are common, a specific data table of calculated excitation energies and oscillator strengths for this compound is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and reactivity.

An analysis of the HOMO and LUMO of this compound would reveal the distribution of these orbitals across the molecule. Typically, in azobenzene derivatives, the HOMO is a π-orbital localized on the phenyl rings and the azo bridge, while the LUMO is a π* orbital also associated with the azo group. The energies of these orbitals are influenced by the methyl substituents. A study on a related compound, 2-dimethylaminoethylazide (DMAZ), provides an example of how HOMO and LUMO energies can be calculated. earthlinepublishers.com

Calculated Frontier Molecular Orbital Energies earthlinepublishers.com
MoleculeHOMO Energy (kJ/mol)LUMO Energy (kJ/mol)HOMO-LUMO Gap (kJ/mol)
DMAZ-602.15-91.95510.20

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics simulations are employed to study its dynamic behavior, particularly the photoisomerization process that occurs upon light absorption.

Semiclassical Dynamics Simulation for Photoisomerization Studies

Semiclassical dynamics simulations offer a powerful approach to model the photoisomerization of azobenzene and its derivatives. This method treats the nuclei classically while the electrons are treated quantum mechanically, allowing for the simulation of the molecule's motion on its potential energy surfaces.

A semiclassical dynamics simulation study has been reported for the trans-to-cis photoisomerization of several methyl-substituted azobenzenes, including this compound. researchgate.nettandfonline.com In these simulations, the molecule is excited by a laser pulse, leading to a ππ* excitation. The subsequent dynamics are then followed to observe the isomerization pathway. It was found that this compound follows a rotational path for the trans-to-cis isomerization, where the C-N=N-C dihedral angle changes over time. researchgate.net The study also revealed that the presence and position of the methyl groups significantly affect the isomerization dynamics. The relative time for completing a trans-to-cis isomerization cycle was found to be longer for this compound compared to unsubstituted azobenzene. researchgate.nettandfonline.com

Relative Isomerization Times researchgate.nettandfonline.com
CompoundRelative Time for trans → cis Isomerization
AzobenzeneFastest
2-MethylazobenzeneIntermediate
This compoundSlower
2,6-Dimethylazobenzene (B1198976)Slowest

Quantum Mechanics/Molecular Mechanics (QM/MM) Surface Hopping Methods for Excited State Dynamics

To study the excited state dynamics of this compound in a more complex environment, such as in solution or embedded in a polymer matrix, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the photoswitchable molecule (the QM region) is treated with a high level of theory, while the surrounding environment (the MM region) is treated with a simpler, classical force field.

Surface hopping methods are then used to simulate the non-adiabatic transitions between different electronic states (e.g., from an excited state back to the ground state). This allows for the investigation of how the environment influences the photoisomerization quantum yields and relaxation pathways. While the application of QM/MM surface hopping methods to azobenzene and its derivatives is a well-established technique, specific studies focusing on the excited state dynamics of this compound using this approach were not identified in the surveyed literature. However, the methodology provides a powerful framework for future investigations into the behavior of this molecule in realistic environments.

Conformational Dynamics in Explicit Solvent Environments

The study of this compound's conformational dynamics in explicit solvent environments provides critical insights into how solute-solvent interactions govern its structural flexibility and isomerization pathways. Molecular dynamics (MD) simulations that explicitly model individual solvent molecules offer a more realistic and detailed description compared to implicit solvent models. nist.gov These simulations reveal that the solvent environment is not a passive medium but actively participates in the molecule's dynamic behavior through effects like viscosity, hydrogen bonding, and dielectric screening. nih.govrsc.org

For azobenzene derivatives, the surrounding solvent molecules can influence the rate of isomerization by exerting frictional forces on the rotating phenyl rings. arxiv.org In the case of this compound, the presence of bulky methyl groups in the ortho positions introduces significant steric hindrance. This steric clash is expected to be exacerbated in explicit solvent environments, where solvent molecules can further restrict the conformational space available for the methyl and phenyl groups to reorient during the E/Z isomerization process.

Potential Energy Surface Mapping

The photoisomerization of this compound, like other azobenzene derivatives, is fundamentally governed by the topology of its ground (S₀) and excited state (S₁ and S₂) potential energy surfaces (PES). nih.gov Computational chemistry provides essential tools to map these surfaces and elucidate the mechanisms of the E (trans) to Z (cis) switching and its reverse process. The two primary proposed mechanisms for azobenzene isomerization are rotation around the N=N double bond and inversion (or in-plane bending) of one of the C-N=N angles. nih.govnycu.edu.tw

Ground State (S₀) and Triplet State (T₁) Pathways: On the ground state surface, the thermal Z→E isomerization is a key process. Theoretical investigations on related photoswitches have shown that this can occur via several pathways, including rotation and inversion on the singlet (S₀) surface, as well as pathways involving intersystem crossing to the triplet (T₁) state. nih.gov For the rotational pathway, the molecule twists around the central N=N bond, passing through a high-energy transition state. The inversion pathway involves a more linear C-N=N geometry in its transition state. nih.gov Calculations on similar systems suggest that the triplet pathway, which involves crossing from the S₀ to the T₁ surface, can be energetically favorable compared to the purely singlet rotational pathway. nih.gov The presence of ortho-methyl groups in this compound introduces steric repulsion that can significantly alter the relative energies of these transition states compared to unsubstituted azobenzene.

Excited State (S₁ and S₂) Pathways: Photoisomerization is initiated by excitation to an electronically excited state, typically the S₁ (n→π) or S₂ (π→π) state. nih.gov Upon photoexcitation, the molecule evolves on the excited-state PES, seeking a pathway for rapid, non-radiative decay back to the ground state. This decay often occurs at a conical intersection (CI), a point where the potential energy surfaces of two electronic states become degenerate, providing an efficient funnel for relaxation. nycu.edu.tw

For azobenzene, calculations have shown that after excitation to the S₁ state, the molecule can proceed along a nearly barrierless rotational pathway to a CI, facilitating ultrafast isomerization. nih.govnycu.edu.tw The inversion pathway on the S₁ surface, in contrast, often involves a significant energy barrier, making it a less favorable channel for decay. nycu.edu.tw The specific topology of the S₁ PES, particularly the slope leading away from the Franck-Condon region towards the CI, determines the speed and efficiency of the isomerization. uhasselt.be For this compound, the steric hindrance from the methyl groups is expected to modify the landscape of the excited-state PES, potentially favoring one isomerization pathway over another and influencing the quantum yields of the photoswitching process.

Computational Prediction of Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting and interpreting the experimental spectra of molecules like this compound. unibo.it By employing quantum chemical methods, it is possible to simulate various spectroscopic properties, providing detailed information about the molecule's electronic and geometric structure.

The electronic absorption spectrum of this compound, like its parent compound, is characterized by two main absorption bands in the UV-visible region. These correspond to the S₀→S₁ (n→π) and S₀→S₂ (π→π) electronic transitions. nih.gov Time-dependent density functional theory (TD-DFT) is a widely used method for simulating these spectra. researchgate.net

The n→π* transition is formally dipole-forbidden and thus appears as a weak absorption band in the visible region. uhasselt.be The π→π* transition is dipole-allowed, resulting in a strong absorption band in the UV region. nih.gov The accuracy of simulated spectra depends heavily on the chosen functional and basis set. sns.it Furthermore, including solvent effects, often through models like the Conductor-like Screening Model (COSMO) or by coupling QM calculations with molecular dynamics (QM/MM), generally improves the agreement with experimental values by accounting for solvatochromic shifts. researchgate.netnih.gov

Simulations based on QM/MM molecular dynamics provide a sophisticated approach by averaging over an ensemble of structures, which can reproduce the shape and width of absorption bands more accurately than calculations based on a single optimized geometry. nih.gov For ortho-substituted azobenzenes, theoretical studies predict shifts in the absorption maxima relative to the unsubstituted molecule due to electronic and steric effects of the substituents.

Table 1: Representative Simulated Electronic Absorption Data for Azobenzene Derivatives This table presents typical calculated values for azobenzene and its derivatives to illustrate the expected spectral regions. Actual values for this compound may vary based on the computational method and solvent model.

CompoundTransitionCalculated λmax (nm)Oscillator Strength (f)Computational Method
E-Azobenzenen→π~430-450~0.001TD-DFT/B3LYP
E-Azobenzeneπ→π~320-340~0.5-0.6TD-DFT/B3LYP
Z-Azobenzenen→π~420-440~0.003TD-DFT/CAM-B3LYP
Z-Azobenzeneπ→π~270-290~0.1-0.2TD-DFT/CAM-B3LYP

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation and assignment of experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a standard approach for predicting ¹H and ¹³C chemical shifts. researchgate.net Calculations are performed on the optimized molecular geometry, and the resulting absolute shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). uwec.edu

For this compound, calculations would predict distinct signals for the aromatic protons and carbons, as well as for the methyl groups. The chemical shifts of the aromatic nuclei are sensitive to the electronic environment and the steric compression caused by the ortho-methyl groups, which can lead to shifts compared to unsubstituted azobenzene.

Table 2: Representative Calculated NMR Chemical Shifts (δ) in ppm These are illustrative values based on general knowledge of similar aromatic compounds. Specific calculations for this compound are required for precise predictions.

NucleusEnvironmentExpected Chemical Shift (ppm)
¹HAromatic (C-H)7.0 - 8.0
¹HMethyl (CH₃)2.0 - 2.5
¹³CAromatic (C-N)145 - 155
¹³CAromatic (C-H)120 - 140
¹³CMethyl (CH₃)15 - 25

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to the peaks in infrared (IR) and Raman spectra. nih.gov These calculations are typically performed within the harmonic approximation, where the second derivatives of the energy with respect to atomic displacements are computed. nih.gov The resulting frequencies often require scaling by an empirical factor to better match experimental anharmonic frequencies. nih.gov

Key vibrational modes for this compound include N=N stretching, C-N stretching, C-H stretching of the aromatic and methyl groups, and various aromatic ring deformation modes. uni-rostock.de The calculated frequencies and their corresponding atomic motions (normal modes) allow for a detailed assignment of the experimental vibrational spectrum. uni-rostock.de

Table 3: Selected Calculated Harmonic Vibrational Frequencies (cm⁻¹) for this compound Values are representative and depend on the level of theory. An appropriate scaling factor should be applied for comparison with experimental data.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2900 - 3000
Aromatic C=C Stretch1450 - 1600
N=N Stretch1400 - 1500
C-N Stretch1100 - 1200

Mechanistic Organic Chemistry and Reactivity of 2,2 Dimethylazobenzene

Photochemical Rearrangement Reactions

The study of the photochemical reactions of 2,2'-dimethylazobenzene and its related compounds reveals complex rearrangement and cyclization pathways upon irradiation. These reactions are influenced by the solvent, the presence of acidic conditions, and the specific substitution pattern of the azobenzene (B91143) core.

Photochemical Cyclodehydrogenation to Benzo[c]cinnolines from Dimethylazobenzenes

The photochemical irradiation of this compound in a strongly acidic medium, such as 22N sulfuric acid, induces an intramolecular cyclodehydrogenation reaction to form substituted benzo[c]cinnoline. This reaction is a characteristic transformation for many aromatic azo compounds, leading to the formation of a more complex heterocyclic ring system. The primary product expected from the cyclization of this compound is 4,7-dimethylbenzo[c]cinnoline. The reaction proceeds through an excited state of the protonated cis-azo compound, which facilitates the ring closure.

The general mechanism for this type of reaction is believed to involve a photo-induced disproportionation, which can also lead to the formation of rearrangement products corresponding to those from the respective hydrazo compound.

Elimination of Methyl Substituents during Cyclization Processes

A notable observation during the photochemical cyclodehydrogenation of this compound is the formation of not only the expected 4,7-dimethylbenzo[c]cinnoline but also a significant amount of 4-methylbenzo[c]cinnoline (B95863). ebsco.com The formation of the latter product indicates that the cyclization process can occur with the concurrent elimination of one of the methyl substituents. ebsco.com

This elimination of a methyl group is a significant finding, as it demonstrates a more complex reactivity pattern than a simple cyclization. The mechanism likely involves a step where the methyl group is ejected from the ring position involved in the new bond formation. This observation is not unique to this compound, as similar eliminations have been noted for other methyl-substituted azobenzenes, such as 2-methylazobenzene, which yields both 4-methylbenzo[c]cinnoline and the parent benzo[c]cinnoline. ebsco.com

Photochemical Cyclodehydrogenation Products of Substituted Azobenzenes
Starting CompoundMajor Product(s)Minor/Anomalous Product(s)
This compound4,7-Dimethylbenzo[c]cinnoline4-Methylbenzo[c]cinnoline
2-Methylazobenzene4-Methylbenzo[c]cinnolineBenzo[c]cinnoline
3-MethylazobenzeneMixture of 1- and 3-methylbenzo[c]cinnolines
4-Methylazobenzene2-Methylbenzo[c]cinnoline

Electrochemical Reduction Mechanisms

The electrochemical reduction of aromatic azo compounds like this compound is a well-established process, though specific studies detailing the precise electrochemical parameters for this compound are not extensively documented. However, the general mechanism for this class of compounds provides a strong framework for understanding its behavior.

Azo Group Reduction Pathways to Hydrazo and Amine Species

In aprotic media, the electrochemical reduction of aromatic azo compounds typically proceeds in two distinct one-electron steps. utexas.edu The initial step is the reversible reduction of the azo group (-N=N-) to a stable anion radical. This is followed by a second one-electron transfer to form a dianion. This dianion is a reactive species that undergoes subsequent chemical reactions.

The general reduction pathway can be summarized as follows:

Ar-N=N-Ar + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar Ar-NH-NH-Ar + 2e⁻ + 2H⁺ → 2 Ar-NH₂

pH Dependence of Electrochemical Processes

The electrochemical reduction of azo compounds is highly dependent on the pH of the solution. The half-wave potentials (E₁/₂) or peak potentials (Ep) for the reduction of the azo group typically shift to more negative (cathodic) values as the pH increases. This is because protons are consumed in the reduction process, as shown in the equations above.

In acidic solutions, the reduction generally occurs at less negative potentials. As the solution becomes more alkaline, a greater potential is required to drive the reduction due to the lower availability of protons. This relationship between potential and pH is a hallmark of proton-coupled electron transfer reactions. The specific mechanism, such as whether the process involves sequential or concerted electron and proton transfers, can be influenced by the pH. For instance, in some cases, a single two-electron wave observed in acidic media may split into two separate one-electron waves in alkaline media.

General pH Effect on Azo Group Reduction
pH RangeProton AvailabilityReduction PotentialGeneral Observation
Acidic (Low pH)HighLess NegativeReduction is facilitated. Often a single 2e⁻ wave.
Neutral to Alkaline (High pH)LowMore NegativeReduction is hindered. May observe splitting of waves.

Adsorption Phenomena in Electrode Reactions

The electrochemical behavior of azobenzene derivatives, including this compound, is significantly influenced by their adsorption at the electrode-solution interface. Studies on various substituted azobenzenes reveal that these compounds tend to adsorb onto the electrode surface, which can affect the kinetics and mechanism of electron transfer reactions. The reduction of the azo group is a key process, and its characteristics are dependent on factors such as the pH of the supporting electrolyte and the nature of the electrode.

For instance, the electrochemical reduction of a related compound, 3-allyl-4-hydroxy-3'-4'-dimethylazobenzene, at a hanging mercury drop electrode (HMDE) demonstrates a pH-dependent mechanism. researchgate.net In acidic media, the reduction of the azo group typically involves a four-electron transfer, leading to the cleavage of the N=N bond to form two primary amine groups. researchgate.netresearchgate.net As the pH increases into neutral and basic ranges, the process transitions to a two-electron reduction, yielding the corresponding hydrazo compound. researchgate.netresearchgate.net This pH dependence is characterized by a shift in peak potentials to more negative values with increasing pH, indicating the involvement of protons in the electrode reaction. researchgate.netnih.gov

While specific studies detailing the adsorption of this compound are not extensively available, the general behavior of azobenzenes involves adsorption that can be studied using techniques like cyclic voltammetry and polarography. nih.govrsc.org The amount of adsorbed substance on the electrode surface can be determined, and this factor is crucial for accurately calculating kinetic parameters such as standard rate constants. nih.gov The adsorption process itself is influenced by the molecular structure, the solvent, and the electrode material, with studies often employing mercury or noble metal surfaces like gold. nih.govacs.org It is proposed that the electrode reaction for this compound follows a similar pH-dependent pathway, where the molecule first adsorbs onto the electrode surface, followed by a stepwise electron and proton transfer to reduce the azo linkage.

Oxidation Reactions

The oxidation of this compound provides a direct route to synthesize its corresponding azoxy derivative, 2,2'-Dimethylazoxybenzene. This conversion is effectively achieved using peracetic acid, which can be generated in situ by reacting hydrogen peroxide with glacial acetic acid. cdnsciencepub.com

The reaction involves the electrophilic attack of peracetic acid on one of the nitrogen atoms of the azo bridge. However, the oxidation of this compound presents notable difficulty compared to its isomers (3,3'- and 4,4'-dimethylazobenzene). This challenge is attributed to the steric hindrance imposed by the methyl groups located at the ortho positions (2 and 2') to the azo linkage. cdnsciencepub.com These bulky groups physically impede the approach of the oxidizing agent to the nitrogen atoms. Consequently, forcing conditions, such as using a large excess of hydrogen peroxide, are necessary to achieve a good yield of 2,2'-Dimethylazoxybenzene. cdnsciencepub.com Despite the steric challenges, the method is effective, providing very good yields when appropriate conditions are applied. Prolonged oxidation times or elevated temperatures can lead to decomposition and lower the yield of the desired azoxybenzene (B3421426). cdnsciencepub.com

Table 1: Peracetic Acid Oxidation of Dimethylazobenzenes

CompoundOxidizing AgentKey ObservationProduct
This compoundPeracetic Acid (H₂O₂ in Glacial Acetic Acid)Difficult to oxidize due to steric hindrance; requires a great excess of H₂O₂.2,2'-Dimethylazoxybenzene
3,3'-DimethylazobenzenePeracetic AcidReadily oxidized.3,3'-Dimethylazoxybenzene
4,4'-DimethylazobenzenePeracetic AcidReadily oxidized.4,4'-Dimethylazoxybenzene

Stereochemical Aspects of Reactivity

The stereochemistry of this compound is fundamentally dictated by the steric repulsion between the ortho-methyl groups and the azo bridge. In an ideal, unsubstituted azobenzene molecule, the two phenyl rings can adopt a nearly coplanar trans-conformation to maximize π-system conjugation. However, in this compound, the presence of the methyl groups in the ortho positions forces the phenyl rings to twist out of this plane.

This deviation from planarity is a classic example of steric hindrance. The resulting non-coplanar structure minimizes the steric strain that would arise from the spatial overlap of the methyl groups and the azo nitrogen atoms. The degree of this distortion can be quantified by a total deformation angle, which has been calculated to be 23° for this compound. cdnsciencepub.com This angle represents the extent to which the two rings are twisted relative to each other. The impact of substituent size is evident when comparing this compound to 2,2'-diethylazobenzene, where the bulkier ethyl groups lead to an even greater deformation angle of 33°. cdnsciencepub.com

This loss of coplanarity has direct consequences on the electronic properties of the molecule. The reduced overlap between the π-orbitals of the phenyl rings and the azo group leads to inhibited conjugation. This is observable in the molecule's ultraviolet spectrum, which shows a hypsochromic (blue) shift in the main conjugation band (K-band) upon oxidation to 2,2'-dimethylazoxybenzene. cdnsciencepub.com The insertion of the coordinated oxygen atom further increases steric strain, enhancing the non-coplanarity. cdnsciencepub.com

Table 2: Effect of Ortho-Substituents on Molecular Coplanarity

CompoundCalculated Deformation AngleReference
This compound23° cdnsciencepub.com
2,2'-Diethylazobenzene33° cdnsciencepub.com

Advanced Derivatives and Molecular Engineering of 2,2 Dimethylazobenzene

Design and Synthesis of Substituted 2,2'-Dimethylazobenzene Architectures

The synthesis of substituted this compound derivatives allows for the precise tuning of their electronic and photophysical properties. This is achieved by introducing various functional groups and by constructing more complex molecular systems.

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the aromatic rings of azobenzene (B91143) derivatives significantly influences their electronic structure and, consequently, their photochromic behavior. mdpi.comstudypug.com EWGs, such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups, pull electron density away from the aromatic system, while EDGs, like hydroxyl (-OH), amino (-NH2), and alkyl (-R) groups, push electron density into the system. studypug.com These substitutions can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption spectra and the kinetics of photoisomerization. researchgate.net For instance, the presence of an electron-donating group can increase the electron density in the molecule, making the nucleophilic center more electron-rich. studypug.com Conversely, an electron-withdrawing group can make an electrophilic center more electron-deficient. studypug.com

Spectroscopic analysis of meta-functionalized azobenzenes has shown that the incorporation of electron-withdrawing units can significantly influence the absorption spectra of both E and Z isomers, whereas electron-donating functionalities tend to lead to more subtle changes. mdpi.com The thermal relaxation process from the Z to the E isomer has been observed to be slower in azobenzenes functionalized with electron-withdrawing groups compared to their counterparts with electron-donating or alkyl groups. mdpi.com Specifically, at 25 °C, the half-life for the Z-to-E isomerization was found to be longer for an azobenzene with a carboxy methyl substituent (an EWG) compared to those with methyl or methoxy (B1213986) substituents (EDGs). mdpi.com

Substituent TypeExample GroupEffect on Electron DensityImpact on Z-to-E Isomerization Rate
Electron-Withdrawing-CO2MeDecreasesSlower
Alkyl (Reference)-MeNeutralBaseline
Electron-Donating-OMeIncreasesFaster

This table illustrates the general effects of different substituent types on the properties of azobenzene derivatives.

A notable advancement in the design of this compound derivatives is the incorporation of atoms capable of forming intramolecular coordination bonds. An example of this is the synthesis of (E)-4,4′-dimethyl-2,2′-disilylazobenzenes. rsc.orgrsc.org In these molecules, the introduction of silyl (B83357) groups at the 2 and 2' positions allows for the formation of a coordination bond between the nitrogen atom of the azo group and the silicon atom (N⋯Si). rsc.orgrsc.org This double intramolecular N⋯Si coordination has been confirmed through X-ray crystallographic analysis and 29Si NMR spectroscopy. rsc.orgrsc.orgnih.gov

This intramolecular coordination has a profound effect on the photophysical properties of the molecule. Unlike most azobenzenes, which are non-fluorescent, certain (E)-2,2′-bis(trifluorosilyl)azobenzene derivatives with N⋯Si coordination exhibit yellow-green fluorescence at room temperature. rsc.orgnih.gov This is attributed to the fact that the double N⋯Si coordination, along with the presence of methyl and trifluorosilyl groups, lowers the energy of the n and π* orbitals. rsc.orgnih.gov This change in orbital energies leads to the lowest singlet excitation energy state being an allowed π,π* transition, rather than the typically forbidden n,π* transition seen in other azobenzenes. rsc.orgnih.gov Despite the rigidity conferred by the N⋯Si coordination, it is weak enough to be cleaved upon photoexcitation, allowing the molecule to undergo photoisomerization to the non-fluorescent (Z)-isomer. rsc.orgrsc.orgnih.gov This unique feature makes these compounds photoisomerizable fluorophores, where the fluorescence can be turned on and off with light. rsc.orgrsc.orgnih.gov

DerivativeCoordinationFluorescencePhotoisomerization
(E)-4,4′-Dimethyl-2,2′-bis(trifluorosilyl)azobenzeneDouble N⋯SiYesYes
Typical AzobenzenesNoneNoYes

This table compares the properties of a this compound derivative with intramolecular N⋯Si coordination to those of typical azobenzenes.

Multi-chromophoric systems, which contain multiple light-absorbing units, can exhibit unique photophysical properties arising from the interactions between the individual chromophores. nih.gov These systems are of interest for applications in light-harvesting and the development of molecular-scale devices. nih.gov The incorporation of azobenzene units into such systems allows for the creation of materials whose properties can be controlled by light.

Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound derivatives and their properties is crucial for the rational design of new materials with desired functionalities.

The kinetics of the photoisomerization process in azobenzene derivatives are highly dependent on their molecular structure. nsf.goved.govnih.gov The rate of both the light-induced trans-to-cis isomerization and the thermal or light-induced cis-to-trans back isomerization can be tuned by altering the substituents on the aromatic rings. researchgate.netrsc.orgresearchgate.net

The half-life of the metastable Z-isomer is a key parameter in the design of molecular switches. For some applications, a long-lived Z-isomer is desirable, while for others, rapid switching is necessary. The stability of the Z-isomer can be influenced by both steric and electronic factors. For example, the introduction of bulky groups at the ortho positions of the azobenzene core can sterically hinder the isomerization process, leading to a longer half-life for the Z-isomer. rsc.org

The electronic nature of the substituents also plays a significant role. As mentioned previously, electron-withdrawing groups tend to slow down the thermal cis-to-trans isomerization compared to electron-donating groups. mdpi.com This can be attributed to the stabilization of the Z-isomer through electronic effects. Computational studies have shown that introducing electron-directing substituents affects the energy levels of the frontier orbitals, which in turn influences the stability of the E and Z isomers. mdpi.com

Derivative FeatureImpact on Z-isomer Half-life
Bulky ortho-substituentsIncreases
Electron-withdrawing groupsIncreases
Electron-donating groupsDecreases

This table summarizes the general trends in the correlation between molecular structure and the half-life of the Z-isomer in azobenzene derivatives.

The substitution pattern on the aromatic rings of this compound has a direct impact on its electronic and photophysical properties, such as its absorption spectrum, fluorescence (if any), and redox potentials. rsc.orgnih.govnih.govmdpi.com By systematically varying the position and nature of the substituents, these properties can be precisely controlled. rsc.org

The introduction of substituents can cause a shift in the absorption maxima (λmax) of the π-π* and n-π* transitions. mdpi.com A bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths can be achieved depending on the electronic nature of the substituent and its position on the ring. researchgate.net For instance, the introduction of silyl groups in (E)-4,4′-dimethyl-2,2′-disilylazobenzenes was found to cause a bathochromic shift in the absorption bands corresponding to the π,π* transitions. rsc.orgnih.gov

Furthermore, the electronic properties of the excited state can be modified. As seen in the case of derivatives with N⋯Si coordination, specific substitution patterns can lead to emergent properties like fluorescence, which are absent in the parent molecule. rsc.orgnih.gov The strategic placement of substituents can also influence the efficiency of intersystem crossing and other photophysical decay pathways, thereby affecting properties such as triplet state quantum yields and lifetimes. nih.gov

SubstitutionEffect on λmax (π-π*)Emergent Property
2,2'-disilylBathochromic shiftFluorescence (with specific silyl groups)
meta-CO2MeSignificant influence on absorption spectra-
meta-OMeModest change in absorption spectra-

This table provides examples of how different substitution patterns affect the electronic and photophysical properties of azobenzene derivatives.

Engineering for Enhanced Photo-Responsiveness

The practical application of this compound and its derivatives in advanced materials and biological systems is contingent on the precise control of their photochromic properties. Molecular engineering strategies are pivotal in tailoring the photo-responsiveness of these azobenzene-based switches. Key areas of focus include modulating the thermal stability of the metastable cis-isomer and tuning the wavelength sensitivity to enable actuation with lower-energy visible light. These modifications are crucial for developing more robust and efficient photoswitchable systems.

Strategies for Modulating Cis-State Thermal Stability

The lifetime of the cis-state, or its thermal stability, is a critical parameter that dictates the persistence of the switched state and, consequently, the duration of a light-induced effect. For many applications, a longer cis-state half-life is desirable to maintain the switched function without continuous light irradiation. A primary strategy to enhance the thermal stability of the cis-isomer of azobenzene derivatives involves the introduction of sterically demanding substituents at the ortho-positions relative to the azo group.

In the case of this compound, the methyl groups already present contribute to a degree of steric hindrance. However, further increasing this steric impediment can significantly prolong the cis-state half-life. The thermal isomerization from cis to trans can proceed via two mechanisms: rotation (around the N=N bond) or inversion (in-plane movement of one phenyl ring relative to the other). Steric hindrance introduced by ortho-substituents primarily disfavors the lower-energy inversion pathway, thereby increasing the energy barrier for thermal relaxation and extending the half-life of the cis-isomer. nih.govnih.gov

Research has demonstrated the effectiveness of this approach. For instance, the introduction of two methyl groups at the 2' and 6' positions of an azobenzene moiety has been shown to remarkably increase the thermal stability of the cis-form. nih.gov This is attributed to the steric hindrance between the lone pair electrons of the nitrogen atom and the methyl groups on the distal benzene (B151609) ring, which retards the inversion process. nih.gov Theoretical studies have also supported these findings, indicating that alterations in the dipole moments of the cis-isomer and the transition state due to ortho-substitution can raise the reaction energy barrier for thermal isomerization.

The effect of different ortho-substituents on the thermal half-life of the cis-isomer has been systematically investigated. As shown in the table below, increasing the number and size of these substituents generally leads to a significant enhancement of the cis-state lifetime.

CompoundSubstituentsThermal Half-life (τ1/2) at room temperature in ACN
AzobenzeneNone4.7 hours
1aone ortho-fluoro8.3 hours
1btwo ortho-fluoro (one on each ring)30.8 hours
2atwo ortho-fluoro (on the same ring)36.9 hours
2bthree ortho-fluoro30.3 hours
2cfour ortho-fluoro32.3 hours

This table presents data on the thermal half-lives of various ortho-substituted azobenzene derivatives in acetonitrile (B52724) (ACN) at room temperature. rsc.org

Tuning Wavelength Sensitivity for Visible Light Actuation

A significant challenge in the application of azobenzene-based photoswitches, including this compound, is that their primary photoisomerization from the stable trans-form to the cis-form typically requires UV light. This can be a limitation, especially in biological applications where UV light can be damaging, and for materials where deeper light penetration is required. nih.gov Therefore, a key engineering goal is to red-shift the absorption spectrum of these molecules to enable photoswitching with visible light.

The wavelength sensitivity of azobenzene derivatives is primarily governed by their electronic structure, specifically the energy gap between the n and π* orbitals (for the n→π* transition) and the π and π* orbitals (for the π→π* transition). acs.org Molecular engineering strategies to tune this sensitivity focus on modifying these energy levels through the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl rings.

A particularly effective strategy is the creation of "push-pull" azobenzenes, where an EDG is placed in the para-position of one phenyl ring and an EWG is placed in the para-position of the other. nih.govstorkapp.menih.gov This substitution pattern delocalizes the chromophore, leading to a bathochromic (red) shift in the absorption spectrum. nih.govacs.org The EDG raises the energy of the π orbital (HOMO), while the EWG lowers the energy of the π* orbital (LUMO), effectively reducing the energy gap for the π→π* transition and shifting its absorption into the visible range. nih.gov

Furthermore, substitution at all four ortho-positions has been shown to be a powerful strategy for achieving robust photoswitching with visible light. nih.govacs.org For example, tetra-ortho-fluoro-substituted azobenzenes exhibit a significant separation of the n→π* absorption bands of the trans and cis isomers, allowing for selective isomerization in both directions using different wavelengths of visible light (e.g., green and blue light). acs.orgresearchgate.net Similarly, tetra-ortho-methoxy substitution can lead to a substantial red-shift of the trans isomer's n→π* band, enabling trans-to-cis switching with green light. acs.org The introduction of ortho-thiol groups has also been shown to enhance absorption in the blue and green regions of the visible spectrum. rsc.org

The table below summarizes the effect of various substitution patterns on the absorption maxima of azobenzene derivatives, illustrating the trend towards visible light actuation.

Compound TypeSubstitution PatternKey FeatureResulting Wavelength Actuation
Push-Pull Azobenzenepara-EDG and para-EWGRed-shifted π→π* transitionActuation with visible light nih.govstorkapp.me
Tetra-ortho-fluoro-azobenzeneFluorine at 2, 6, 2', 6' positionsSeparation of cis and trans n→π* bandsReversible switching with blue and green light acs.orgresearchgate.net
Tetra-ortho-methoxy-azobenzeneMethoxy at 2, 6, 2', 6' positionsRed-shifted trans n→π* bandtrans-to-cis switching with green light acs.org
Tetra-ortho-thiol-azobenzeneS-ethyl at 2, 6, 2', 6' positionsEnhanced absorption in blue-green regionSwitching with blue and green light, with potential for red light rsc.org

This table illustrates how different substitution patterns on the azobenzene core influence the wavelength sensitivity, enabling actuation with visible light.

By combining these strategies—steric hindrance at the ortho-positions to control thermal stability and electronic modification at the para and ortho-positions to tune wavelength sensitivity—it is possible to engineer advanced this compound derivatives with precisely tailored photo-responsive properties for a wide array of applications.

Applications in Materials Science and Supramolecular Chemistry

Photoresponsive Materials

Photoresponsive materials are a class of smart materials that can change their properties upon exposure to light. Azobenzene (B91143) derivatives, including 2,2'-Dimethylazobenzene, are quintessential examples of photochromic molecules used to impart light-sensitivity to polymers and other materials. The trans-cis photoisomerization of the azobenzene unit can induce macroscopic changes in the material, such as changes in shape, color, or surface topography.

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with different properties. rsc.org The trans and cis isomers of this compound represent two distinct states that can be interconverted using light, making it an effective molecular switch. The introduction of methyl groups at the 2 and 2' positions (ortho positions) has been shown to influence the thermal stability of the cis-isomer. nih.govrsc.org This enhanced stability is a crucial factor in the design of molecular switches, as it allows the "switched" state to be maintained for a longer duration without spontaneous thermal relaxation back to the more stable trans state. nih.govrsc.org

Light-driven molecular machines are complex systems that convert light energy into mechanical motion at the molecular level. berkeley.edumdpi.com Azobenzene derivatives are often incorporated into such machines as the "motor" component. berkeley.edumdpi.com The repeated trans-cis-trans isomerization cycles, triggered by light, can generate nanoscale movements that can be harnessed to perform work. berkeley.edu The specific substitution pattern in this compound can affect the quantum yields of photoisomerization and the absorption spectra of the two isomers, which are critical parameters for the efficient operation of these molecular machines. rsc.org

PropertyDescriptionSignificance for Molecular Switches and Machines
Photoisomerization Reversible conversion between trans and cis isomers upon light irradiation.Forms the basis of the switching mechanism and the power stroke of the molecular machine.
Thermal Stability of Cis-Isomer The lifetime of the cis-isomer before it thermally reverts to the trans-isomer.A longer lifetime is desirable for maintaining the "switched-on" state of a molecular switch.
Absorption Spectra The wavelengths of light at which the trans and cis isomers absorb.Determines the specific wavelengths of light required to control the switch or machine.
Quantum Yield The efficiency of the photoisomerization process.A higher quantum yield leads to a more energy-efficient molecular machine.

The light-responsive nature of this compound makes it a candidate for applications in optoelectronics and the broader category of smart materials. google.comrsc.orgdentonvacuum.com In optoelectronics, materials that can modulate light are highly sought after. mdpi.com Polymers functionalized with this compound can exhibit photoinduced birefringence, where the refractive index of the material changes upon exposure to polarized light. This property can be exploited in optical data storage, holography, and the fabrication of optical components like tunable diffraction gratings. google.com

Smart materials are designed to respond to external stimuli, and light is a particularly attractive stimulus due to the ability to control it remotely and with high spatial and temporal precision. rsc.org Incorporating this compound into polymer matrices can lead to the development of photo-actuators, where the material changes its shape or size in response to light. researchgate.net This photomechanical effect arises from the molecular-level changes in the azobenzene units being translated into a macroscopic mechanical response. researchgate.net Such materials have potential applications in soft robotics, artificial muscles, and microfluidic devices. researchgate.net

A remarkable phenomenon observed in thin films of polymers containing azobenzene side-chains is the formation of surface relief gratings (SRGs) upon exposure to an interference pattern of laser light. dtic.milnih.gov This process involves the large-scale migration of polymer chains, leading to the creation of a topographical pattern on the film surface that mirrors the light intensity pattern. nih.govresearchgate.net The trans-cis-trans isomerization cycles of the azobenzene units are believed to induce a localized fluidization of the polymer matrix, allowing the polymer chains to move under the influence of optical field gradients. nih.govresearchgate.net

The efficiency of SRG formation is dependent on the chemical structure of the azobenzene chromophore and the properties of the polymer backbone. researchgate.net The substitution pattern on the azobenzene ring can influence the photo-physical processes that drive the mass transport. While specific studies on polymers containing this compound for this application are not extensively detailed in readily available literature, the principles of SRG formation in azobenzene-based polymers are well-established. dtic.milresearchgate.net The characteristics of this compound, such as its absorption spectrum and photoisomerization quantum yield, would be expected to play a significant role in the dynamics and efficiency of grating formation. nih.govresearchgate.net These gratings are stable at room temperature but can be erased by heating the film above its glass transition temperature, making the process reversible and offering potential for rewritable optical devices. nih.gov

Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. nih.gov The reversible nature of these interactions allows for the creation of dynamic and responsive materials. This compound, with its ability to change shape upon light stimulation, is an excellent building block for creating photoresponsive supramolecular architectures.

Self-assembly is a process where molecules spontaneously organize into ordered structures. mdpi.comnih.gov Amphiphilic molecules containing a this compound unit can self-assemble in solution to form various nanostructures such as micelles, vesicles, or nanofibers. nih.gov The geometry of the azobenzene unit plays a crucial role in determining the packing of the molecules and thus the morphology of the resulting nanostructure.

Since the trans isomer is linear and the cis isomer is bent, light can be used to trigger a change in the shape of the self-assembled construct. For instance, irradiation with UV light can cause a transition from vesicles to micelles or even the complete disassembly of the nanostructure. This photo-triggered change in morphology can be utilized in various applications, including the development of "smart" drug delivery systems or sensors. The self-assembly process is driven by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrophobic effects. nih.gov

Type of NanoconstructDescriptionPotential Application
Micelles Spherical aggregates of amphiphilic molecules with a hydrophobic core and a hydrophilic shell.Drug delivery, solubilization of hydrophobic compounds.
Vesicles Hollow spheres with a bilayer membrane, enclosing an aqueous core.Drug delivery, microreactors.
Nanofibers Long, thin, and flexible nanostructures.Scaffolds for tissue engineering, conductive materials.

The ability to control the release of encapsulated molecules from a carrier system is a key goal in areas such as drug delivery and materials science. nih.gov Supramolecular systems incorporating this compound offer a powerful platform for achieving light-triggered release. rsc.orgresearchgate.net One common strategy involves using the azobenzene unit as a guest molecule in a host-guest complex. The trans isomer of azobenzene typically has a higher binding affinity for host molecules like cyclodextrins compared to the cis isomer.

Upon irradiation with UV light, the trans-to-cis isomerization of the azobenzene guest reduces its binding affinity, leading to its dissociation from the host molecule. rsc.org If the host-guest complex is part of a larger supramolecular assembly, such as a cross-linked hydrogel, this dissociation can lead to the disassembly of the entire structure and the release of any encapsulated cargo. rsc.orgresearchgate.net This mechanism provides a non-invasive way to control the release of substances with high spatial and temporal precision. researchgate.net

Polymer Science and Engineering

Photoresponsive polymers, which can change their physical or chemical properties upon light irradiation, are a significant area of materials science. Azobenzene and its derivatives are key chromophores used to impart photoresponsivity to polymers. researchgate.netmdpi.com

Utilization as Monomers or Additives in Photoresponsive Polymers

Azobenzene moieties can be incorporated into polymer structures either as part of the main chain, as side chains, or as non-covalent additives. researchgate.net When integrated into polymers, the photoisomerization of the azobenzene units can lead to macroscopic changes in the material's properties, such as its shape, viscosity, or surface topography. mdpi.com For example, the trans-cis isomerization can alter the polymer's polarity and chain conformation, which has been harnessed in applications like photo-switchable adhesives and light-driven actuators.

While the scientific literature contains numerous examples of polymers functionalized with various azobenzene derivatives, specific research detailing the use of this compound as a monomer or additive is not readily found. However, the general principles of using azobenzenes in photoresponsive polymers are well-established. The incorporation of azobenzene-containing monomers into polymer chains via techniques like atom transfer radical polymerization (ATRP) allows for the synthesis of well-defined photoresponsive materials. nih.gov The properties of these polymers, including their liquid-crystalline behavior and photo-mechanical responses, are highly dependent on the structure of the azobenzene unit and its linkage to the polymer backbone.

Photoregulation in Chemical and Biological Systems

The ability to control molecular processes with light has profound implications for both chemistry and biology. Ortho-methylated azobenzenes have been shown to be particularly effective photoswitches in these contexts due to their distinct photophysical properties.

Photoregulation of DNA Hybridization with 2,6-Dimethylazobenzene (B1198976)

A significant application of azobenzene derivatives is in the photoregulation of DNA hybridization. By covalently attaching a photoswitch to a DNA strand, the formation and dissociation of a DNA duplex can be controlled by light. Research has shown that 2',6'-dimethylazobenzene is a highly efficient and thermally stable photoregulator for this purpose. nih.govrsc.org The introduction of methyl groups at the 2' and 6' positions of one of the phenyl rings enhances both the photoregulation ability and the thermal stability of the cis-isomer. nih.govrsc.org

In its planar trans form, the azobenzene moiety can intercalate between DNA base pairs, stabilizing the duplex. Upon irradiation with UV light, it converts to the non-planar cis form, which sterically hinders the hybridization and destabilizes the duplex. This process is reversible with visible light. The enhanced performance of 2',6'-dimethylazobenzene is attributed to a greater change in the melting temperature (Tm) of the DNA duplex between its two isomeric states compared to unsubstituted azobenzene.

Table 1: Properties of 2',6'-Dimethylazobenzene as a DNA Hybridization Photoregulator

PropertyValueSignificance
ΔTm (trans - cis)Up to 18 °CA large change in melting temperature allows for effective on/off switching of DNA hybridization. baigllab.com
Half-life of cis-isomer (at 37 °C)200–400 hoursThe high thermal stability of the cis-form prevents spontaneous reversion to the trans-form, ensuring the "off" state is maintained under physiological conditions.

Photocontrol of Gene Expression via Modified T7 Promoter Systems

The precise control of gene expression is a fundamental goal in synthetic biology. Azobenzene derivatives have been incorporated into the promoter regions of genes to enable photocontrol over transcription. Specifically, derivatives of 2,6-dimethylazobenzene have been used to modify T7 promoter systems for the light-regulated expression of genes. nih.govacs.org By tethering two 2,6-dimethylazobenzene-4'-carboxylic acid molecules to a T7 promoter, the transcription rate by T7 RNA polymerase can be significantly modulated by UV and visible light. researchgate.net

The mechanism involves the steric hindrance of the cis-isomer of the azobenzene, which can block the binding of T7 RNA polymerase to the promoter, thereby inhibiting transcription. Irradiation with visible light converts the azobenzene to the trans-isomer, relieving the steric hindrance and allowing transcription to proceed. This on/off switching can be highly efficient.

When two azobenzene molecules are introduced into both the loop-binding and unwinding regions of the T7 promoter, a synergistic effect is observed, leading to a more pronounced photoregulation. nih.govacs.org

Table 2: Efficiency of Photoregulation in Azobenzene-Tethered T7 Promoter Systems

Number of Azobenzene UnitsLocation in PromoterFold Increase in Transcription (UV vs. Dark)
1Loop-binding region (-7 to -11)1.5 - 2.0
1Unwinding region (-1 to -4)1.5 - 2.0
2Loop-binding and unwinding regions7.6

Data sourced from studies on azobenzene-tethered T7 promoters. nih.govacs.org

Coordination Chemistry and Ligand Design

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of ligands is crucial for controlling the properties and reactivity of the resulting metal complexes. Azobenzene and its derivatives can act as ligands, coordinating to metal centers in various ways. researchgate.net The nitrogen atoms of the azo group can coordinate to a metal, or the phenyl rings can be functionalized with other donor groups to create multidentate ligands. nih.govacs.org

The photoisomerization of azobenzene ligands within a coordination complex can lead to changes in the complex's geometry, electronic properties, and reactivity. This has potential applications in photoswitchable catalysis and the development of photoresponsive magnetic materials. While there is research on the coordination chemistry of azobenzene and its derivatives, including ortho-metalation reactions, specific studies focusing on this compound as a ligand are not well-documented in the available literature. rsc.org The steric hindrance from the ortho-methyl groups in this compound could influence its coordination behavior, potentially favoring specific coordination modes or affecting the stability of the resulting metal complexes.

2,2'-Diaminoazobenzene as a Ligand for Transition Metal Complexes

2,2'-Diaminoazobenzene has garnered attention as a versatile ligand in coordination chemistry due to its multiple coordination sites. ingentaconnect.com This compound and its derivatives can coordinate with transition metals through the nitrogen atoms of the azo group and the amino groups, acting as a multidentate chelating agent. ingentaconnect.comresearchgate.net The resulting transition metal complexes exhibit a range of geometries and have potential applications in various fields of chemistry. ingentaconnect.com

The reaction of 2,2'-diaminoazobenzene, denoted as (H₂L) where H represents the dissociable amino protons, with rhodium(III) chloride (RhCl₃) and tetrakis(dimethyl sulfoxide)dichlororuthenium(II) [Ru(dmso)₄Cl₂] has been shown to produce homoleptic mononuclear amido azo complexes. researchgate.net Specifically, these reactions yield [Rh(HL)₂]Cl and Ru(HL)₂₂. researchgate.net In these complexes, the ligand coordinates to the metal center (Rh and Ru) in a meridional fashion through an amido-N, an azo-N, and an amine-N. researchgate.net This coordination occurs via the deprotonation of a single NH group, leading to the formation of stable five- and six-membered chelate rings. researchgate.net

Furthermore, a tridentate ligand, 2-((2-aminophenyl)diazenyl)-N-benzylaniline, was synthesized from the reaction of 2,2'-diaminoazobenzene with benzyl (B1604629) chloride. researchgate.net This new ligand was then reacted with sodium tetrachloropalladate(II) (Na₂[PdCl₄]) to form a novel palladium(II) complex. researchgate.net

The study of such complexes is a significant area of research in organometallic chemistry, particularly for ligands that contain both azo (–N=N–) and imine (C=N–) or azomethine (–CH=N–) groups. ingentaconnect.comresearchgate.net The versatile coordination behavior of these ligands allows for the creation of metal chelates with diverse structural and, consequently, functional properties. ingentaconnect.com

Synthesis and Characterization of Azo-Ligand Metal Chelates

The synthesis of metal chelates involving azo ligands is a broad field of study, driven by the diverse applications of these compounds. ingentaconnect.com The general approach involves reacting an azo dye ligand with a metal salt in a suitable solvent, often with heating to promote the reaction. nih.govekb.eg The resulting metal complexes precipitate from the solution and can be isolated for further characterization. nih.gov

A variety of transition metals have been incorporated into these chelates, including but not limited to chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). nih.gov The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary. For instance, some studies report the formation of complexes with a 1:1 metal-to-ligand ratio, while others have found 1:2 or even 2:1 ratios. researchgate.netasianpubs.org

The characterization of these newly synthesized metal chelates is crucial to determine their structure and properties. A suite of analytical and spectroscopic techniques is typically employed for this purpose.

Common Characterization Techniques for Azo-Ligand Metal Chelates:

TechniqueInformation Obtained
Elemental Analysis (CHN)Confirms the elemental composition and helps in determining the molecular formula of the complex. nih.govasianpubs.org
Molar ConductivityDetermines whether the complex is an electrolyte or non-electrolyte in a given solvent. nih.gov
Infrared (IR) SpectroscopyIdentifies the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups like C=N, N=N, and C-O. nih.govnih.gov
¹H NMR SpectroscopyProvides information about the structure of the ligand and how it changes upon complexation. nih.govnih.gov
UV-Visible SpectroscopyUsed to study the electronic transitions within the complex and can help in determining the geometry of the metal center. researchgate.netnih.gov
Mass SpectrometryDetermines the molecular weight of the complex. nih.govnih.gov
Magnetic SusceptibilityMeasures the magnetic properties of the complex, which can indicate the geometry and the oxidation state of the metal ion. asianpubs.org
Thermal Analysis (TGA/DTA)Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. nih.govnih.gov
X-ray Diffraction (XRD)Provides detailed information about the crystal structure and the three-dimensional arrangement of atoms in solid-state complexes. researchgate.netasianpubs.org

Through these characterization methods, researchers can elucidate the coordination mode of the azo ligand. For example, in some cases, the ligand may act as a neutral tridentate ligand, coordinating through the nitrogen of the azo group, the oxygen of a carbonyl group, and the oxygen of a phenolic group. nih.gov In other instances, chelation may occur through a phenolic oxygen and the nitrogen atom of an azomethine group. researchgate.net

The geometry of the metal complexes can also be determined. Depending on the metal ion and the ligand, various geometries such as tetrahedral, square planar, and octahedral have been reported. researchgate.netasianpubs.org For example, magnetic moment measurements for Ni(II) and Cu(II) complexes with a specific thiazolylazo ligand suggested a high-spin octahedral environment, while the corresponding Zn(II) complex was found to be diamagnetic with an octahedral structure. asianpubs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.